![molecular formula C17H24ClNO3 B5881533 N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide](/img/structure/B5881533.png)
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide, commonly known as CP 47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the human body.
Mechanism of Action
CP 47,497 acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. When CP 47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and altered perception of time.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP 47,497 are similar to those of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide. CP 47,497 has been shown to produce a range of effects, including analgesia, sedation, appetite stimulation, and anti-inflammatory effects. It has also been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using CP 47,497 in lab experiments is its ability to activate the CB1 receptor, which is responsible for the psychoactive effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide. This allows researchers to study the effects of cannabinoids on the human body without the need for marijuana. However, one limitation of using CP 47,497 is its potential for abuse and addiction. CP 47,497 is a synthetic cannabinoid that is not approved for human consumption, and its use should be strictly limited to scientific research.
Future Directions
There are many future directions for research on CP 47,497. One area of research is the development of new synthetic cannabinoids that are more potent and selective in their binding to the CB1 receptor. Another area of research is the study of the long-term effects of CP 47,497 on the human body, including its potential for addiction and withdrawal. Additionally, CP 47,497 may have potential therapeutic applications in the treatment of pain, anxiety, and inflammation, and further research is needed to explore these possibilities.
Synthesis Methods
CP 47,497 is synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with cyclohexylamine to form the intermediate 4-chloro-2,5-dimethoxyphenylcyclohexylamine. This intermediate is then reacted with 3-bromo-1-phenylpropan-1-one to form CP 47,497.
Scientific Research Applications
CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been used to investigate the mechanism of action of cannabinoids, as well as their potential therapeutic applications. CP 47,497 has been shown to activate the cannabinoid receptor type 1 (CB1), which is responsible for the psychoactive effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide. It has also been used to study the effects of cannabinoids on pain, anxiety, and inflammation.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)9-8-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKWESYAGSKBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCCC2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide |
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